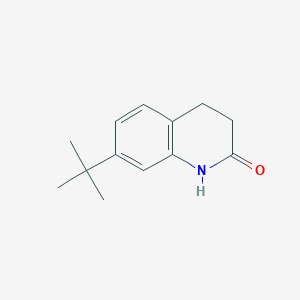

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a tert-butyl group at the 7th position and a ketone group at the 2nd position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of tert-butylamine with a suitable quinoline derivative in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of tetrahydroquinoline alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showcasing potential as an antibiotic agent. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Neuroprotective Effects

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one has garnered attention for its neuroprotective properties. Studies suggest that it may help mitigate the effects of neurodegenerative diseases such as Alzheimer's disease by inhibiting certain pathways involved in neuronal damage . The compound's ability to act on neurotransmitter systems positions it as a potential therapeutic agent for cognitive disorders.

Antimalarial Properties

The compound is also being explored for its antimalarial activity. Certain derivatives within the tetrahydroquinoline family have shown promise in inhibiting the growth of malaria-causing parasites, indicating a potential role in developing new treatments for malaria .

Anti-inflammatory Activity

Research has indicated that tetrahydroquinolines can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This property opens avenues for further exploration in inflammatory diseases and pain management therapies .

Pesticidal Properties

There is evidence suggesting that tetrahydroquinoline derivatives can serve as effective pesticides. The structural features of these compounds enable them to interact with biological systems in pests, leading to their potential use in agricultural settings to control pest populations .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency. Recent advancements in synthetic methodologies have facilitated the development of highly substituted tetrahydroquinolines through cascade reactions involving various substrates such as aldehydes and anilines .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate

- tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Uniqueness

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to the specific positioning of the tert-butyl group and the ketone functionality, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds, making it valuable in various research and industrial applications .

Biologische Aktivität

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with notable biological activity. This compound belongs to the tetrahydroquinoline class, which is recognized for its diverse pharmacological properties. The presence of a tert-butyl group at the 7th position and a ketone group at the 2nd position contributes to its unique chemical behavior and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N with a molecular weight of 201.28 g/mol. The structural characteristics enable various interactions with biological targets, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activities and receptor interactions. It has been shown to inhibit nitric oxide synthase (NOS), particularly neuronal NOS (nNOS), which is crucial in regulating neurotransmitter levels and neuronal signaling pathways. The compound's interaction with nNOS leads to significant effects in pain models, suggesting its potential in treating neuropathic pain .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Analgesic Activity : In animal models, it has demonstrated the ability to reduce hyperalgesia and allodynia associated with neuropathic pain conditions .

- Anti-inflammatory Properties : The compound may also influence inflammatory pathways by modulating the release of pro-inflammatory mediators .

- Neuroprotective Effects : Its action on neuronal pathways suggests potential applications in neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the tetrahydroquinoline scaffold can enhance biological activity. For instance, varying substituents on the nitrogen atom or altering the carbon chain length can significantly impact potency and selectivity against different NOS isoforms .

Comparative Analysis

Compared to other similar compounds within the tetrahydroquinoline family, this compound shows unique properties due to its specific functional groups. This uniqueness allows for different interactions with biological targets:

| Compound | Activity | Selectivity |

|---|---|---|

| This compound | High nNOS inhibition | Selective over eNOS and iNOS |

| tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate | Moderate analgesic effects | Less selective than 7-tert-butyl derivative |

Eigenschaften

IUPAC Name |

7-tert-butyl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)10-6-4-9-5-7-12(15)14-11(9)8-10/h4,6,8H,5,7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKKIQWNGHJSJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCC(=O)N2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.